2,5-Dibromohexanediamide
Overview
Description
2,5-Dibromohexanediamide is an organic compound with the molecular formula C6H10Br2N2O2. It is a derivative of adipamide, where two hydrogen atoms are replaced by bromine atoms at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical transformations, particularly in the field of protein modification.
Mechanism of Action
Target of Action
The primary target of 2,5-Dibromohexanediamide is the cysteine residues in peptides or proteins . The compound interacts with these residues, enabling chemical mutagenesis .
Mode of Action
This compound acts as a reagent for the conversion of cysteine to dehydroalanine (DHA) in peptides or proteins . This conversion enables DHA to efficiently react with iodide building blocks, adding various natural and unnatural side chains on proteins .
Biochemical Pathways
The action of this compound affects the ubiquitin conjugation cascade , a biochemical pathway that regulates protein function and governs a wide range of biological processes . This pathway involves the sequential orchestration of E1, E2, and E3 enzymes . The compound’s action on cysteine residues can influence this cascade, potentially altering the regulation of protein function .
Pharmacokinetics
The compound is known to be soluble in dmso , which may influence its absorption and distribution in biological systems
Result of Action
The action of this compound results in the modification of proteins through the addition of various side chains . This modification can alter the function of the proteins, potentially influencing cellular processes . In addition, other modifications such as phosphorylation, methylation, and glycosylation could be added through DHA .
Action Environment
The action of this compound can be influenced by the local protein microenvironment . The differential reactivity of the compound with cysteine residues can be exploited to introduce two orthogonal reactive handles onto the surface of a protein in a regioselective manner . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as protein structure and the presence of other chemical groups .
Biochemical Analysis
Biochemical Properties
2,5-Dibromohexanediamide plays a crucial role in biochemical reactions by converting cysteine residues to dehydroalanine (DHA) in peptides and proteins . This conversion enables chemical mutagenesis, allowing DHA to react efficiently with iodide building blocks to add various natural and unnatural side chains to proteins . Additionally, this compound facilitates the addition of modifications such as phosphorylation, methylation, and glycosylation through DHA . It also aids in the creation of ubiquitin conjugates that mimic the native isopeptide bond .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . . This modification can impact cellular processes such as protein degradation, signal transduction, and metabolic regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in peptides and proteins. The compound acts as an alkylating agent, converting cysteine to dehydroalanine through a mild reaction . The resulting dehydroalanine residues can participate in further chemical reactions, leading to changes in protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, typically at temperatures between 2-8°C . Over time, the compound may degrade, affecting its efficacy in biochemical reactions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in protein interactions and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can induce specific biochemical changes at varying concentrations . At lower doses, this compound effectively converts cysteine to dehydroalanine without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, impacting cellular function and overall health . Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include the conversion of cysteine to dehydroalanine . This reaction is facilitated by specific enzymes and cofactors that interact with the compound. The compound’s role in modifying protein structures and functions can influence various metabolic processes, including protein degradation and signal transduction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to modify cysteine residues allows it to be transported to specific cellular compartments where it can exert its effects . The localization and accumulation of this compound within cells can impact its activity and function, affecting protein interactions and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s ability to convert cysteine to dehydroalanine allows it to target specific compartments or organelles within cells . Post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its interactions with proteins and other biomolecules . This localization can impact cellular processes such as protein degradation, signal transduction, and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromohexanediamide typically involves the bromination of hexanediamide. One common method includes the use of adipic acid as a starting material. The process involves the following steps :
Formation of 2,5-Dibromohexanedioyl Dichloride: Adipic acid is reacted with thionyl chloride to form 2,5-dibromohexanedioyl dichloride.
Conversion to this compound: The dichloride is then reacted with ammonia to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for efficient production.
Chemical Reactions Analysis
2,5-Dibromohexanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as thiols, amines, or alkynes.
Reduction Reactions: The compound can be reduced to form hexanediamide, removing the bromine atoms.
Oxidation Reactions: Although less common, oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Thionyl Chloride: Used in the formation of 2,5-dibromohexanedioyl dichloride.
Ammonia: Used to convert the dichloride to this compound.
Major Products Formed
Dehydroalanine: Formed when this compound reacts with cysteine residues in proteins.
Various Substituted Hexanediamides: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
2,5-Dibromohexanediamide has several applications in scientific research:
Protein Modification: It is used to convert cysteine residues to dehydroalanine in peptides and proteins, enabling further chemical modifications.
Chemical Mutagenesis: The compound is used to introduce various natural and unnatural side chains on proteins, aiding in the study of protein function and structure.
Bioconjugation: It is employed in the site-selective dual labeling of proteins, which is useful in studying protein interactions and dynamics.
Therapeutics and Diagnostics: The modified proteins can be used in the development of therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromoadipamide: Similar in structure but may have different reactivity due to the position of bromine atoms.
1,6-Dibromohexane: Another brominated hexane derivative but lacks the amide groups, leading to different chemical properties and applications.
Dimethyl 2,5-Dibromohexanedioate: A diester derivative with similar bromination but different functional groups.
Uniqueness
2,5-Dibromohexanediamide is unique due to its dual bromine substitution and amide functional groups, making it particularly useful in protein modification and chemical mutagenesis. Its ability to selectively modify cysteine residues sets it apart from other brominated compounds .
Properties
IUPAC Name |
2,5-dibromohexanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXNAQEJOGNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)Br)C(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313350 | |
Record name | 2,5-Dibromohexanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-96-0 | |
Record name | 2,5-Dibromohexanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99584-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromohexanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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